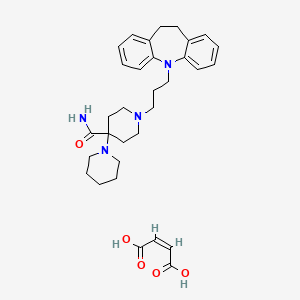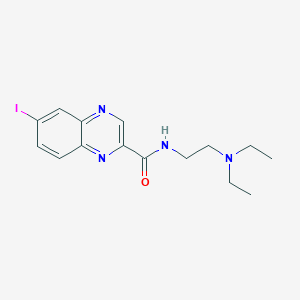
SQ-28,332
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SQ-28,332 is a monobactam antibiotic produced by a species of Flexibacter . Monobactams are a class of beta-lactam antibiotics characterized by a monocyclic beta-lactam ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SQ-28,332 involves fermentation processes using Flexibacter species. The compound is isolated from the fermentation broth and purified through various chromatographic techniques . The specific reaction conditions and synthetic routes for the industrial production of this compound are not extensively documented in the available literature.
Analyse Des Réactions Chimiques
Types of Reactions
SQ-28,332 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: As a model compound for studying beta-lactam antibiotics and their chemical properties.
Biology: For investigating the interactions between antibiotics and bacterial cells.
Industry: In the development of new antibiotics and antimicrobial agents.
Mécanisme D'action
The mechanism of action of SQ-28,332 involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in bacterial cells, which are essential for the cross-linking of peptidoglycan chains in the cell wall. By inhibiting these proteins, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to SQ-28,332 include:
SQ-28,502: Another monobactam antibiotic with similar structural features.
SQ-28,503: A related compound with comparable antibacterial properties.
Uniqueness
This compound is unique due to its specific structure and the particular species of Flexibacter used for its production. While it shares some similarities with other monobactams, its distinct molecular configuration and biological properties set it apart from other compounds in this class .
Propriétés
Numéro CAS |
88273-26-1 |
|---|---|
Formule moléculaire |
C16H25N6NaO12S |
Poids moléculaire |
548.5 g/mol |
Nom IUPAC |
sodium;3-[2-[[3-carbamoyloxy-2-[[2-(2,3-dihydroxypropanoylamino)acetyl]-methylamino]propanoyl]amino]propanoylamino]-2-oxoazetidine-1-sulfonate |
InChI |
InChI=1S/C16H26N6O12S.Na/c1-7(12(26)20-8-4-22(15(8)29)35(31,32)33)19-13(27)9(6-34-16(17)30)21(2)11(25)3-18-14(28)10(24)5-23;/h7-10,23-24H,3-6H2,1-2H3,(H2,17,30)(H,18,28)(H,19,27)(H,20,26)(H,31,32,33);/q;+1/p-1 |
Clé InChI |
QKLCPPPGJDROJN-UHFFFAOYSA-M |
SMILES |
CC(C(=O)NC1CN(C1=O)S(=O)(=O)[O-])NC(=O)C(COC(=O)N)N(C)C(=O)CNC(=O)C(CO)O.[Na+] |
SMILES canonique |
CC(C(=O)NC1CN(C1=O)S(=O)(=O)[O-])NC(=O)C(COC(=O)N)N(C)C(=O)CNC(=O)C(CO)O.[Na+] |
Synonymes |
SQ 28332 SQ-28,332 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B1260585.png)
![potassium;(2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260587.png)
![trans-2-Enoyl-OPC6-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1260589.png)


![sodium;(6R,9E,12R,14S,17R,25S,26R,28S,29E,32R,34S,37R)-12,32-dihydroxy-6,13,13,17,26,33,33,37-octamethyl-4,7,19,21,24,27,38,39,41,42-decaoxa-20-boranuidaoctacyclo[18.17.1.11,34.12,20.15,8.114,18.125,28.018,22]tritetraconta-9,29-diene-3,23-dione](/img/structure/B1260595.png)

![potassium;(2S,5R,6R)-6-[[(2S)-2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260599.png)






